N-(Piperidin-3-YL)propane-1-sulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR data for this compound can be inferred from related structures:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Piperidine H-3 | 3.2–3.5 | Multiplet |
| Sulfonamide NH | 5.8–6.2 | Broad singlet |
| Propane CH2 | 1.4–1.6 (m), 2.9–3.1 (t) | Multiplet, triplet |
Carbon NMR signals include a distinctive sulfonamide sulfur-adjacent carbon at ~45 ppm and piperidine carbons between 20–50 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions are consistent with sulfonamide and piperidine functional groups:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3260 | N–H stretch (sulfonamide) |
| 1320, 1150 | S=O asymmetric/symmetric stretches |
| 2850–2960 | C–H stretches (piperidine, propane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits weak absorbance in the UV region (λmax ~210 nm) due to n→σ* transitions in the sulfonamide group. The lack of extended conjugation limits absorbance at higher wavelengths.
Tautomeric Forms and Conformational Dynamics
This compound does not exhibit classical tautomerism due to the absence of labile protons adjacent to the sulfonamide group. However, conformational flexibility arises from:
- Piperidine Ring Inversion : The chair-to-chair interconversion of the piperidine ring occurs with an energy barrier of ~25 kJ/mol, allowing rapid equilibration between axial and equatorial sulfonamide orientations at room temperature.
- Sulfonamide Rotation : Restricted rotation around the C–S bond (energy barrier ~15 kJ/mol) creates two rotamers, though these are not resolvable at standard temperatures.
Molecular dynamics simulations suggest that solvation effects stabilize the equatorial conformation in polar solvents, while nonpolar environments favor axial positioning to reduce dipole interactions.
Properties
CAS No. |
1016533-07-5 |
|---|---|
Molecular Formula |
C8H18N2O2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-piperidin-3-ylpropane-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-2-6-13(11,12)10-8-4-3-5-9-7-8/h8-10H,2-7H2,1H3 |
InChI Key |
KLSLPWFRAZHYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The primary and most widely reported method for synthesizing this compound involves the nucleophilic substitution reaction between propane-1-sulfonyl chloride and piperidin-3-amine. This reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid and facilitate the formation of the sulfonamide bond. The reaction is generally performed in an aprotic solvent like dichloromethane under mild conditions.
Detailed Synthetic Procedure
Alternative Synthetic Routes and Variations
While the direct sulfonylation is the most straightforward method, literature reports alternative approaches involving multi-step synthesis using intermediates:
Reduction of Nitro-substituted Precursors: Some synthetic schemes start from nitrobenzaldehyde derivatives, which undergo reductive amination and subsequent sulfonylation to yield sulfonamide derivatives with piperidinyl groups. This method is more complex but allows for structural diversity and functionalization. For example, iron powder and ammonium chloride reduction followed by sulfonyl chloride reaction have been reported.
Use of Sodium Triacetoxyborohydride: Reductive amination steps involving sodium triacetoxyborohydride facilitate the formation of piperidinylaminomethyl intermediates that can be further sulfonylated.
In-situ Deprotection and Salt Formation: After sulfonylation, in-situ deprotection of protecting groups and salt formation (e.g., with isopropanol hydrochloride) can improve yields and purity.
Representative Reaction Scheme
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H) NMR and Carbon (^13C) NMR confirm the presence of characteristic sulfonamide and piperidine signals. Multiplicities such as singlets, doublets, triplets, and multiplets correspond to the expected chemical environments.
Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 206.31 g/mol confirm the molecular formula.
Melting Point Determination: Reported melting points help verify compound purity and identity.
Infrared (IR) Spectroscopy: Characteristic sulfonamide S=O stretching bands are observed, typically around 1150-1350 cm^-1.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-YL)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(Piperidin-3-YL)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperidine derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-YL)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Chemistry
N-(Piperidin-3-ylmethyl)azepane-1-sulfonamide
This compound (CAS CB21827293, C₁₂H₂₅N₃O₂S , MW 275.41 g/mol) shares a piperidine moiety but differs by:
- Ring size : Incorporates a seven-membered azepane ring instead of propane sulfonamide.
- Substituent position : A methylene (-CH₂-) linker connects the piperidine and sulfonamide groups.
- Physicochemical properties : Higher molecular weight and lipophilicity due to the larger azepane ring, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
Pyridine-Based Analogues
- Core structure : Pyridine rings vs. piperidine.
- Functional groups : Alcohol or bulky silyl ether/pivalamide groups instead of sulfonamide.
- Applications: These pyridine derivatives are often used as intermediates in drug synthesis or organocatalysts, contrasting with sulfonamides’ typical roles in enzyme inhibition .
Comparative Data Table
Research Findings and Trends
- Sulfonamide vs. Amide Bioactivity : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than amides (e.g., pivalamide derivatives), enhancing target binding in enzyme inhibition .
- Ring Size Impact : Azepane-containing compounds like N-(Piperidin-3-ylmethyl)azepane-1-sulfonamide show prolonged metabolic stability compared to six-membered ring analogues, but synthesis complexity increases .
- Pyridine vs. Piperidine : Pyridine derivatives often serve as rigid scaffolds for metal coordination or aromatic interactions, whereas piperidine’s flexibility favors conformational adaptation in receptor binding .
Biological Activity
N-(Piperidin-3-YL)propane-1-sulfonamide is a sulfonamide compound distinguished by its piperidine moiety. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly as an agonist for orexin type 2 receptors, which play a crucial role in regulating appetite and wakefulness. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₉H₁₈N₂O₂S
- Molecular Weight : Approximately 194.32 g/mol
Structural Features
The compound comprises:
- A piperidine ring , which is essential for its interaction with biological targets.
- A propane-1-sulfonamide moiety, contributing to its pharmacological properties.
Interaction with Orexin Receptors
This compound acts primarily as an agonist for orexin type 2 receptors (OX2R) . These receptors are implicated in various physiological processes, including:
- Appetite Regulation : Activation of OX2R can enhance appetite and energy expenditure.
- Sleep-Wake Cycle Modulation : Orexin signaling is critical for maintaining wakefulness and regulating sleep patterns.
Modulation of Neurotransmitter Systems
Research indicates that this compound may also modulate neurotransmitter systems, potentially influencing:
- Dopaminergic pathways
- Serotonergic activity
This modulation could contribute to its effects on mood and cognitive functions.
Anticancer Activity
Recent studies have suggested that piperidine derivatives, including this compound, exhibit anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures showed enhanced cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy .
Neuroprotective Effects
The compound's interaction with orexin receptors suggests possible neuroprotective effects. Research has indicated that:
- Agonists targeting OX2R can improve cognitive function and may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Obesity Treatment : In animal models, administration of OX2R agonists resulted in significant weight loss and improved metabolic profiles.
- Sleep Disorders : Clinical trials involving orexin receptor modulators have shown promise in treating conditions such as narcolepsy and insomnia.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(Piperidin-4-YL)propane-1-sulfonamide | C₉H₁₈N₂O₂S | Different piperidine substitution; potential variations in receptor affinity |
| N-(Pyrrolidin-3-YL)propane-1-sulfonamide | C₈H₁₆N₂O₂S | Pyrrolidine ring; may exhibit different pharmacological profiles |
| N-(Morpholin-4-YL)propane-1-sulfonamide | C₉H₁₉N₃O₂S | Morpholine instead of piperidine; varying receptor interactions |
Q & A
Q. How can researchers optimize the synthesis of N-(Piperidin-3-YL)propane-1-sulfonamide to improve yield and purity?
Answer:
- Synthetic Route Optimization : Use regioselective coupling reactions, such as Buchwald-Hartwig amination, to attach the piperidine moiety to the sulfonamide backbone. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents like ethanol to isolate the compound. Validate purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .
- Yield Enhancement : Optimize reaction stoichiometry (e.g., 1.2 equivalents of piperidine derivative) and temperature (60–80°C) to minimize side products .
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Confirmation : Use H and C NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-) to verify the piperidine ring protons (δ 1.5–3.0 ppm) and sulfonamide group (δ 3.3–3.5 ppm). Compare with reference spectra from PubChem or synthetic intermediates .
- Mass Spectrometry : Perform high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI+) mode to confirm the molecular ion peak at m/z 323.41 (CHNOS) .
- Purity Assessment : Use HPLC with a mobile phase of acetonitrile/water (70:30) and a flow rate of 1 mL/min to detect impurities below 0.5% .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
Answer:
- Solvent Screening : Test solubility in DMSO (up to 100 mM), phosphate-buffered saline (PBS), and cell culture media (e.g., DMEM) using nephelometry or UV-Vis spectrophotometry at 280 nm .
- Critical Micelle Concentration (CMC) : For low aqueous solubility, evaluate surfactants like polysorbate-80 or cyclodextrins to enhance dissolution .
Advanced Research Questions
Q. What experimental strategies are used to investigate the kinase selectivity profile of this compound?
Answer:
- Kinase Panel Screening : Use a radiometric or fluorescence-based assay (e.g., Adapta™ Kinase Assay) to test inhibition against Janus kinase 1 (JAK1), JAK2, and TYK2 at 1–10 µM concentrations. Include positive controls (e.g., tofacitinib) .
- Structural Analysis : Perform X-ray crystallography of the compound bound to JAK1 to identify key interactions (e.g., hydrogen bonding with Glu966 and hydrophobic packing with Leu959) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Orthogonal Assays : Validate cellular activity (e.g., IL-6 suppression in THP-1 cells) using both Western blot (phospho-STAT3) and ELISA .
- Metabolic Stability : Test liver microsome stability (human/rat) to rule out rapid degradation as a cause of variability. Use LC-MS/MS to quantify parent compound depletion .
Q. What methodologies are recommended for studying the polymorphic forms of this compound?
Answer:
- Solid-State Characterization : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline (Form I) vs. amorphous phases .
- Dissolution Kinetics : Compare bioavailability of polymorphs using a USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2) .
Q. How should researchers design in vivo pharmacokinetic (PK) studies for this compound?
Answer:
Q. What computational approaches can predict off-target interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for unintended targets (e.g., serotonin receptors) .
- Machine Learning : Apply QSAR models trained on kinase inhibitor datasets to assess ADMET (absorption, distribution, metabolism, excretion, toxicity) risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
